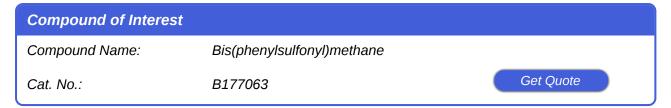




# **Crystal Structure of** Bis(phenylsulfonyl)methane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Bis(phenylsulfonyl)methane, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for the analysis.

## **Core Crystallographic Data**

The crystal structure of **Bis(phenylsulfonyl)methane** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD) and a publication by Glidewell, C., Lightfoot, P., and Patterson, I. L. J. in Acta Crystallographica Section C (1995).[1]



Parameter	Value
Chemical Formula	C13H12O4S2
Molecular Weight	296.36 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a	5.824 Å
b	23.038 Å
С	10.589 Å
α	90°
β	103.59°
У	90°

## **Selected Bond Lengths and Angles**

Detailed bond lengths and angles for **Bis(phenylsulfonyl)methane** are contained within the primary crystallographic publication. While access to the full text of this specific study was not available, typical bond lengths for related sulfonyl compounds are provided for reference.

Bond	Typical Length (Å)	Angle	Typical Angle (°)
S-O	1.43 - 1.45	O-S-O	117 - 120
S-C (phenyl)	1.75 - 1.77	C-S-C	104 - 108
S-C (methylene)	1.77 - 1.80		
C-C (aromatic)	1.37 - 1.40	_	
С-Н	0.95 - 1.00		

# **Experimental Protocol: Single-Crystal X-ray Diffraction**



The determination of the crystal structure of **Bis(phenylsulfonyl)methane** involves a series of precise experimental steps. The following protocol outlines a typical workflow for single-crystal X-ray diffraction analysis.

## **Crystal Growth and Selection**

High-quality single crystals of **Bis(phenylsulfonyl)methane** are grown, typically by slow evaporation of a suitable solvent. A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

## **Crystal Mounting**

The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the crystal can be precisely oriented in the X-ray beam.

#### **Data Collection**

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

### **Data Processing**

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

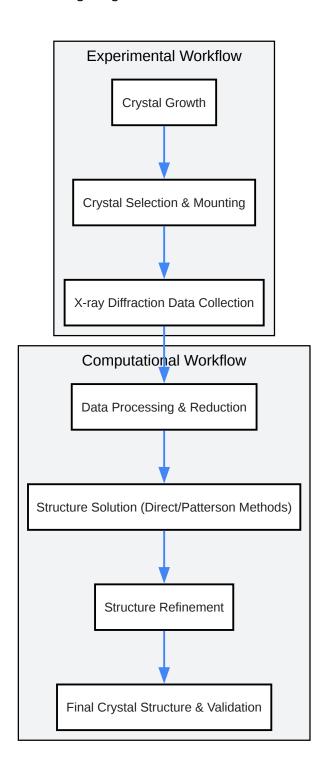
#### **Structure Solution and Refinement**

The processed data is used to solve the crystal structure. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

## **Workflow and Visualization**



The logical flow of the experimental and computational steps involved in crystal structure analysis is visualized in the following diagram.



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Experimental and computational workflow for crystal structure analysis.



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#### References

- 1. Bis(phenylsulfonyl)methane | C13H12O4S2 | CID 76948 PubChem [pubchem.ncbi.nlm.nih.gov]
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